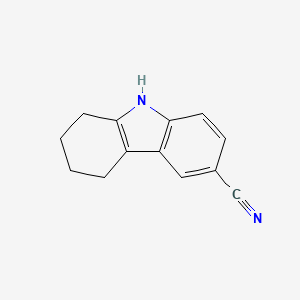

2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile

描述

属性

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZCODRVOUTZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288216 | |

| Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100723-77-1 | |

| Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization Using Aqueous Sulphuric Acid

Reaction Mechanism and Procedure

A high-yielding method developed by Rao et al. involves the cyclization of ketal derivatives in diluted sulphuric acid (10% aqueous H₂SO₄). The process begins with the addition of hydrazine to chilled H₂SO₄, followed by gradual heating to 50°C to form a clear solution. The ketal precursor is then introduced, and the temperature is raised to 90°C for 90 minutes to complete the cyclization. The product precipitates upon cooling and is purified via hot water washing. This method achieves yields exceeding 80% for 6-substituted tetrahydrocarbazoles, with the nitrile group introduced via subsequent functionalization.

Aerobic C-H Amination for Functionalization

Methodology and Applications

A complementary approach reported by the Royal Society of Chemistry employs aerobic C-H amination to functionalize the tetrahydrocarbazole core. This method uses saccharin-derived reagents to introduce amino groups at the 1-position, enabling subsequent nitrile installation via cyanation reactions. For example, 4-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)benzonitrile is synthesized in 80% yield using a palladium catalyst under oxygen atmosphere.

Advantages Over Traditional Methods

- Regioselectivity : Direct amination avoids multi-step protection/deprotection sequences.

- Mild conditions : Reactions proceed at room temperature with minimal byproducts.

Table 2: Performance of Aerobic C-H Amination

| Substrate | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Tetrahydrocarbazole | Pd(OAc)₂ | 80 | >95 |

| 6-Fluoro derivative | Pd(OAc)₂ | 55 | >90 |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Patent US8039474B2 discloses a continuous flow process for tetrahydrocarbazole derivatives, emphasizing scalability. Key features include:

- Automated reagent dosing : Ensures precise stoichiometry for nitrile group introduction.

- In-line purification : Integrated chromatography columns remove impurities without manual intervention.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 2,3,4,9-Tetrahydro-1H-Carbazole-6-Carbonitrile Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| H₂SO₄ Cyclization | 80–85 | 85–90 | Moderate | 12–15 |

| Aerobic Amination | 55–80 | >90 | High | 18–22 |

| Continuous Flow | 75–80 | >95 | Industrial | 8–10 |

化学反应分析

Types of Reactions

Oxidation: 2,3,4,9-Tetrahydro-1H-carbazole-6-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The nitrile group can be reduced to an amine under suitable conditions.

Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives such as carbazole-6-carboxylic acid.

Reduction: Reduced products like 2,3,4,9-tetrahydro-1H-carbazole-6-amine.

Substitution: Various substituted carbazole derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

Overview

2,3,4,9-Tetrahydro-1H-carbazole-6-carbonitrile is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its derivatives exhibit potential therapeutic properties against various diseases.

Key Applications

- Anticancer Activity: Compounds derived from this compound have shown promise in inhibiting cancer cell proliferation. For instance, certain derivatives have been developed as inhibitors of the HCV NS5B RNA-dependent RNA polymerase, demonstrating IC50 values as low as 550 nM against the enzyme .

- Anti-inflammatory and Antimicrobial Properties: Research indicates that this compound can modulate inflammatory pathways and has shown activity against bacterial strains .

Materials Science

Overview

In materials science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique structural properties contribute to its effectiveness in these applications.

Key Applications

- Organic Light Emitting Diodes (OLEDs): The compound's photophysical properties make it suitable for use in OLEDs. Its ability to emit light upon electrical stimulation is being explored for enhancing display technologies .

- Conductive Polymers: As a building block for conductive polymers, it plays a crucial role in developing materials with specific electronic properties .

Organic Synthesis

Overview

this compound serves as a valuable precursor for synthesizing more complex organic molecules. Its reactivity allows for various modifications leading to diverse chemical entities.

Key Applications

- Synthesis of Complex Molecules: The compound acts as a scaffold for creating diverse derivatives through substitution reactions. It enables the formation of various bioactive compounds that are pivotal in drug discovery .

- Green Chemistry Approaches: Recent studies have highlighted environmentally friendly synthesis methods involving this compound using ionic liquids as catalysts .

The biological activities of this compound have been extensively studied. Below is a summary of its biological effects:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell growth; potential use in HCV treatment |

| Anti-inflammatory | Modulates inflammatory responses; potential use in treating asthma |

| Antimicrobial | Exhibits activity against various bacterial strains |

| Anti-prion Activity | Derivatives show enhanced efficacy against prion diseases |

Case Studies

- Anti-Prion Activity Study: A study evaluated several derivatives of tetrahydrocarbazoles for their anti-prion activity. Modifications at the N-propyl group significantly enhanced efficacy against prion diseases. The lead compound demonstrated an eightfold increase in effectiveness compared to initial candidates .

- CRTH2 Receptor Antagonism: Research indicated that derivatives of 2,3,4,9-tetrahydro-1H-carbazole could effectively inhibit CRTH2 receptor-mediated pathways involved in allergic inflammation. This suggests potential therapeutic applications for conditions such as asthma and allergic rhinitis .

作用机制

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

相似化合物的比较

Similar Compounds

- 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid

- 2,3,4,9-Tetrahydro-1H-carbazole-6-amine

- 9-Ethyl-3-carbazolecarboxaldehyde

Uniqueness

2,3,4,9-Tetrahydro-1H-carbazole-6-carbonitrile is unique due to the presence of the nitrile group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives. This makes it a valuable compound for various synthetic and research applications.

生物活性

2,3,4,9-Tetrahydro-1H-carbazole-6-carbonitrile is a member of the carbazole family known for its diverse biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in neurodegenerative diseases and as a receptor antagonist. This article explores the biological activity of this compound, including its mechanisms of action, relevant studies, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃, with a molecular weight of 225.29 g/mol. The structure features a bicyclic framework that includes a tetrahydrocarbazole core and a cyano group at the 6-position. This unique configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Modulation : It acts as an antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is involved in inflammatory responses .

- Neuroprotective Effects : The compound has shown promise in modulating prion protein aggregation and may have applications in treating transmissible spongiform encephalopathies .

- Antioxidant Activity : Its derivatives have demonstrated significant antioxidant properties, which may contribute to neuroprotection by reducing oxidative stress in neuronal cells .

Biological Studies and Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Case Studies

- Anti-Prion Activity : In a study assessing various derivatives of tetrahydrocarbazoles for anti-prion activity, it was found that modifications at the N-propyl group significantly enhanced efficacy against prion diseases. The lead compound demonstrated an eightfold increase in effectiveness compared to initial candidates .

- CRTH2 Receptor Antagonism : Research indicated that 2,3,4,9-tetrahydro-1H-carbazole derivatives could effectively inhibit CRTH2 receptor-mediated pathways involved in allergic inflammation. This suggests potential use in treating conditions such as asthma and allergic rhinitis .

Comparison with Similar Compounds

The unique nitrile group at the 6-position distinguishes this compound from other carbazole derivatives such as:

- 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid : Exhibits different biological activities primarily related to its carboxylic acid functionality.

- 2,3,4,9-Tetrahydro-1H-carbazole-6-amines : Known for neuroprotective effects but lacks the specific receptor antagonism seen with the nitrile derivative.

Table 2: Comparison of Biological Activities

| Compound | Key Biological Activities |

|---|---|

| This compound | Anti-prion activity; CRTH2 antagonism; antioxidant properties |

| 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid | Antimicrobial; anticancer properties |

| 2,3,4,9-Tetrahydro-1H-carbazole-6-amines | Neuroprotective effects; potential antidepressant activity |

常见问题

Q. What are the standard synthetic routes for 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile, and how are the products characterized?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, one route involves refluxing substituted hydrazines with cyclic ketones in ethanol, followed by purification via column chromatography . Characterization employs:

- 1H/13C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.76 ppm and nitrile signals in IR at ~2216 cm⁻¹) .

- IR spectroscopy to identify functional groups (e.g., nitrile stretching at 2216 cm⁻¹ and NH stretches at ~3314 cm⁻¹) .

- Melting point analysis (e.g., 123–125°C or 218–219°C, depending on substituents) .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or ORTEP-3 is used to resolve bond lengths, angles, and torsional conformations .

- Graph set analysis (e.g., hydrogen-bonding patterns such as R₂²(8) motifs) identifies intermolecular interactions influencing crystal packing .

- Cross-validation between NMR (e.g., δ 2.67–2.74 ppm for aliphatic protons) and SCXRD data ensures structural consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between different synthetic batches?

Methodological Answer:

- Multi-technique validation : Compare NMR with HPLC-MS to check purity and detect byproducts (e.g., ESI-MS m/z 213 [M+H]+) .

- Variable-temperature NMR can clarify dynamic effects (e.g., tautomerism or rotational barriers) .

- DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts, aiding assignments when experimental data conflicts .

Q. What experimental design strategies optimize the synthesis yield and purity?

Methodological Answer:

- Factorial design (e.g., 2³ factorial experiments) tests variables like solvent polarity, temperature, and catalyst loading .

- Response surface methodology (RSM) models interactions between parameters (e.g., reflux time vs. reactant stoichiometry) to maximize yield .

- In situ monitoring (e.g., FT-IR or Raman spectroscopy) tracks reaction progress and intermediates .

Q. How do hydrogen-bonding interactions influence the solid-state properties of this compound, and how are they analyzed?

Methodological Answer:

- SCXRD identifies hydrogen-bond motifs (e.g., N–H···N or C–H···O interactions) .

- Hirshfeld surface analysis quantifies interaction contributions (e.g., % H-bonding vs. van der Waals contacts) .

- Thermogravimetric analysis (TGA) correlates H-bond strength with thermal stability (e.g., decomposition temperatures >200°C) .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT-based frontier molecular orbital (FMO) analysis calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., nitrile group reactivity) .

- Molecular dynamics (MD) simulations model solvation effects on reaction pathways (e.g., solvent polarity’s impact on cyclization) .

- Docking studies (if applicable) assess interactions with biological targets, guiding functionalization strategies .

Notes

- Methodological rigor : Answers integrate synthesis, characterization, and computational workflows from peer-reviewed studies.

- Advanced vs. Basic : Clear distinction via technical depth (e.g., factorial design vs. standard synthesis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。